[(1S)-3,3-difluorocyclohexyl]methanamine
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Overview
Description
[(1S)-3,3-difluorocyclohexyl]methanamine is a fluorinated amine compound characterized by the presence of two fluorine atoms on the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluorine atoms.
Fluorination: The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 3,3-difluorocyclohexanone.
Reductive Amination: The 3,3-difluorocyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1S)-3,3-difluorocyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S)-3,3-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure can impart desirable properties such as increased metabolic stability and lipophilicity to the target molecules.
Biology
In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. Its structural similarity to natural amines makes it a useful tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the bioavailability and binding affinity of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings that exhibit high resistance to chemicals and thermal stability.
Mechanism of Action
The mechanism by which [(1S)-3,3-difluorocyclohexyl]methanamine exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding to enzymes or receptors. This can lead to changes in the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Lacks fluorine atoms, making it less lipophilic and potentially less stable.
3,3-Difluorocyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Fluorinated Amines: Other fluorinated amines may have different substitution patterns, affecting their chemical and biological properties.
Uniqueness
[(1S)-3,3-difluorocyclohexyl]methanamine is unique due to its specific fluorination pattern, which can impart distinct properties such as enhanced metabolic stability and altered electronic characteristics. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(1S)-3,3-difluorocyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHSYYOTFOMJB-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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